3-(Propan-2-ylidene)piperidin-2-one
Description
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
3-propan-2-ylidenepiperidin-2-one |
InChI |
InChI=1S/C8H13NO/c1-6(2)7-4-3-5-9-8(7)10/h3-5H2,1-2H3,(H,9,10) |
InChI Key |
BVYZTKRJNUJNDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CCCNC1=O)C |
Origin of Product |
United States |
Preparation Methods
Substitution and Rearrangement Route
A patented method describes the preparation of 2-piperidone starting from N-hydroxy-cyclopentyl imine, which undergoes substitution with p-toluenesulfonyl chloride in alkaline aqueous solution to form an intermediate ester, followed by rearrangement to yield 2-piperidone. The process involves:
- Cooling N-hydroxy-cyclopentyl imine and acetone mixture to 0-5 °C.
- Adding 25% inorganic alkali aqueous solution.
- Gradual addition of p-toluenesulfonyl chloride at room temperature for 10-12 hours.
- Neutralization with concentrated ammonia water to pH 8-10.
- Filtration to remove salts, solvent extraction, drying, and vacuum distillation at 130-150 °C under 5-10 mmHg to obtain 2-piperidone with >98% purity.
This method provides a high-purity piperidin-2-one intermediate suitable for further functionalization.
Introduction of the Propan-2-ylidene Group
The isopropylidene substituent at the 3-position can be introduced by condensation reactions involving ketones or aldehydes with the piperidinone ring under controlled conditions.
Condensation with Acetone or Ketones
- The piperidin-2-one intermediate can be reacted with acetone or other ketones under basic or acidic catalysis to form the 3-(propan-2-ylidene) derivative via an aldol-type condensation.
- Reaction conditions typically involve mild temperatures (0-50 °C) and controlled pH to favor the formation of the alkylidene double bond at the 3-position.
- The reaction is monitored by chromatographic methods and purified by solvent extraction and distillation.
Alternative Synthetic Route: Protection and Oxidation Strategy
A multi-step synthetic approach reported for related piperidone derivatives involves:
- Reduction of 3-pyridone to 3-hydroxy piperidine using sodium borohydride in alkaline aqueous solution at 60-80 °C.
- Protection of the nitrogen with tert-butoxycarbonyl (BOC) group by reaction with tert-butyl dicarbonate under alkaline conditions at room temperature.
- Oxidation of the protected 3-hydroxy piperidine with ketones in the presence of catalysts (e.g., aluminum isopropoxide) at 80 °C to form the corresponding 1-BOC-3-piperidone.
- Purification by filtration, extraction, drying, and vacuum distillation to yield high-purity product with overall yield around 80-90%.
While this method is for 1-BOC-3-piperidone, the oxidation and protection steps can be adapted for the synthesis of 3-(propan-2-ylidene)piperidin-2-one by selecting appropriate ketones and deprotection steps.
Experimental Conditions and Purification Techniques
- All reactions are preferably conducted under anhydrous and inert atmosphere conditions (nitrogen) to prevent side reactions.
- Solvents such as tetrahydrofuran (THF), dichloromethane, and ethanol are commonly used, often purified by distillation over drying agents.
- Reaction progress is monitored by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
- Purification involves aqueous workup, solvent extraction (e.g., with ethyl acetate or dichloromethane), drying over anhydrous magnesium sulfate or sodium sulfate, and vacuum distillation.
- Final products are characterized by melting point, IR, and NMR to confirm structure and purity.
Summary Table of Preparation Methods
| Step | Method Description | Key Reagents | Conditions | Yield & Purity | Notes |
|---|---|---|---|---|---|
| 1 | Substitution and rearrangement to 2-piperidone | N-hydroxy-cyclopentyl imine, p-toluenesulfonyl chloride, alkali | 0-5 °C to RT, 10-12 h | >98% purity | Vacuum distillation at 130-150 °C, 5-10 mmHg |
| 2 | Condensation with acetone to introduce isopropylidene | 2-piperidone, acetone, base or acid catalyst | Mild temp (0-50 °C) | Moderate to high | Aldol-type condensation |
| 3 | Reduction, BOC protection, oxidation (alternative) | 3-pyridone, NaBH4, BOC2O, ketone, Al(OiPr)3 | 60-80 °C, 1-24 h | ~80-90% overall | Multi-step, industrially scalable |
| 4 | Purification | Solvent extraction, drying, vacuum distillation | Various | High purity (>98%) | Use of anhydrous solvents and inert atmosphere |
Research Findings and Considerations
- The substitution-rearrangement method provides a straightforward route to 2-piperidone, a key intermediate, with high purity and yield, suitable for scale-up.
- The condensation step to form the isopropylidene substituent requires careful control of reaction conditions to avoid polymerization or side reactions.
- Protection and oxidation strategies offer versatility for functional group manipulation but involve more steps and reagents.
- Purification by vacuum distillation under reduced pressure is critical to obtain analytically pure 3-(propan-2-ylidene)piperidin-2-one.
- Use of anhydrous conditions and inert atmosphere improves reproducibility and product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-ylidene)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidinones, which can be further functionalized for specific applications.
Scientific Research Applications
3-(Propan-2-ylidene)piperidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives are explored for potential therapeutic uses, including as inhibitors of specific enzymes and receptors.
Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(Propan-2-ylidene)piperidin-2-one involves its interaction with biological targets such as ribosomal subunits. It binds to the 50S ribosomal subunit, inhibiting protein synthesis and leading to cell death. This mechanism is particularly effective against bacterial and fungal cells .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Lactam Derivatives
Table 2: Crystallographic Parameters of Selected Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
